(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid
Description
(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid is a tri-substituted aromatic boronic acid with methoxy groups at positions 3 and 4 and a methoxycarbonyl group at position 5. Boronic acids are widely used in medicinal chemistry due to their stability, low toxicity, and versatility as bioisosteres of carboxylic acids . The electron-withdrawing methoxycarbonyl group and electron-donating methoxy substituents on this compound likely modulate its Lewis acidity (pKa) and binding affinity, influencing its interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C10H13BO6 |
|---|---|
Molecular Weight |
240.02 g/mol |
IUPAC Name |
(3,4-dimethoxy-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO6/c1-15-8-5-6(11(13)14)4-7(9(8)16-2)10(12)17-3/h4-5,13-14H,1-3H3 |
InChI Key |
MNZTYXNWSHZRFI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)OC)C(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
One of the most reliable and widely used methods to prepare substituted arylboronic acids like (3,4-dimethoxy-5-methoxycarbonylphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. This method involves coupling an aryl halide with a boronate ester or boronic acid under palladium catalysis.
Typical reagents and conditions:
- Palladium catalyst such as tetrakis(triphenylphosphine)palladium(0)
- Base such as sodium carbonate
- Solvent mixture of ethanol, water, and toluene
- Inert atmosphere (nitrogen or argon)
- Heating at approximately 65 °C for 1 hour
Example procedure:
A boronate ester of methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is reacted with an appropriate aryl halide bearing methoxy and methoxycarbonyl groups in the presence of the palladium catalyst and sodium carbonate base. After completion, the reaction mixture is filtered, extracted, washed, dried, and concentrated to yield the crude product which is purified further.
This approach is advantageous due to its high selectivity and compatibility with various functional groups including methoxy and ester groups.
Protection and Deprotection Strategies
Boronic acids tend to be unstable and difficult to purify due to their tendency to form cyclic anhydrides or undergo oxidation. Therefore, boronic esters are often synthesized first and then deprotected to yield the free boronic acid.
-
- Methoxy groups and ester functionalities are usually stable under Suzuki coupling conditions.
- Protective groups on the boronic acid moiety (e.g., pinacol esters) facilitate purification and handling.
Alternative Synthetic Routes
Bromination followed by Suzuki coupling:
Some synthetic routes start with bromination of a suitably substituted phenyl precursor (e.g., 3,4-dimethoxy-5-methyl benzoate), followed by Suzuki coupling with boronic acid derivatives to install the boronic acid functionality.Oxidation and functional group transformations:
Boronic acid derivatives can be synthesized via oxidation of boranes or via conversion of boronic esters through controlled hydrolysis and oxidation steps.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0) catalyst, base, mild heating, inert gas | High selectivity, functional group tolerance | Requires expensive Pd catalyst; sensitive to moisture |
| Pinacolyl Boronic Ester Deprotection | Mild two-step deprotection using diethanolamine | Mild conditions, preserves sensitive groups | Additional synthetic steps required |
| Bromination + Suzuki Coupling | Bromination of precursor followed by coupling | Versatile for various substitutions | Bromination step may require careful control |
| Oxidation of Boranes | Controlled oxidation of organoboranes | Direct access to boronic acids | Boranes are air-sensitive and hazardous |
Research Findings and Optimization
- The use of mixed solvent systems (ethanol, water, toluene) and nitrogen bubbling enhances the reaction efficiency in Suzuki couplings.
- Protective group strategies are crucial for maintaining the integrity of methoxycarbonyl groups during synthesis.
- Catalytic amounts of acetic acid can facilitate certain transformations during intermediate steps without affecting boronic acid functionality.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by extraction and filtration through celite are standard practices for isolating the product.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives .
Scientific Research Applications
(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The pKa of boronic acids is critical for their reactivity under physiological conditions. Substituents influence acidity through electronic effects:
- Electron-withdrawing groups (EWGs) , such as methoxycarbonyl (-CO₂CH₃), lower pKa by stabilizing the conjugate base (boronate).
- Electron-donating groups (EDGs) , such as methoxy (-OCH₃), increase pKa by destabilizing the boronate .
*Predicted based on substituent electronic contributions.
The target compound’s pKa is intermediate between purely EWG-substituted analogs (e.g., 3,5-bis(methoxycarbonyl)) and EDG-rich derivatives (e.g., 4-methoxycarbonyl-3,5-dimethyl). This balance may enhance its ability to form stable diol complexes at physiological pH (~7.4), a key mechanism in targeting glycans or enzymes .
Structural Analogues and Functional Trade-offs
- (3,5-Bis(methoxycarbonyl)phenyl)boronic acid : The dual EWGs increase acidity but may reduce metabolic stability compared to the target compound’s EDG/EWG mix.
- [5-(Benzyloxy)-2-methoxyphenyl]boronic acid : Bulky benzyloxy groups may sterically hinder target binding, whereas the target’s smaller substituents allow broader interactions.
Biological Activity
(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in medicinal chemistry, particularly in drug design and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHB_{O}_5
- Molecular Weight : 234.03 g/mol
- CAS Number : 603122-41-4
- IUPAC Name : 3,4-dimethoxy-5-(methoxycarbonyl)phenylboronic acid
The biological activity of (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites.
- Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
- Antibacterial Properties : The compound has shown potential in inhibiting bacterial growth by disrupting cell wall synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antibacterial | Inhibits growth of Gram-positive bacteria | |
| Enzyme inhibition | Inhibits protease activity |
Case Studies
- Anticancer Studies : A study evaluated the effects of (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity at micromolar concentrations, with evidence of apoptosis through caspase activation.
- Antibacterial Activity : In a comparative study against common bacterial strains, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.
- Enzyme Interaction : Research focusing on the inhibition of serine proteases revealed that (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid binds effectively to the active site of the enzyme, leading to a decrease in enzymatic activity by up to 75% at optimal concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
